molecular formula C11H12ClNO B8152875 3-Chloro-N,N-dimethyl-5-vinylbenzamide

3-Chloro-N,N-dimethyl-5-vinylbenzamide

Cat. No.: B8152875
M. Wt: 209.67 g/mol
InChI Key: OCYZIEXZWKALMC-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethyl-5-vinylbenzamide (C₁₁H₁₃ClN₂O) is a substituted benzamide featuring a chloro group at the 3-position, a vinyl group at the 5-position, and dimethylamino substitution on the amide nitrogen. The chloro and vinyl substituents may enhance reactivity for further functionalization, while the dimethylamino group could influence solubility and electronic properties.

Properties

IUPAC Name

3-chloro-5-ethenyl-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-4-8-5-9(7-10(12)6-8)11(14)13(2)3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYZIEXZWKALMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)C=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,N-dimethyl-5-vinylbenzamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-vinylbenzoic acid.

    Amidation Reaction: The 3-chloro-5-vinylbenzoic acid is then reacted with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-dimethyl-5-vinylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The vinyl group can be oxidized to form epoxides or diols.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of amines.

Scientific Research Applications

3-Chloro-N,N-dimethyl-5-vinylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-dimethyl-5-vinylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following benzamide derivatives share partial structural homology with the target compound:

Compound Name Molecular Formula Key Substituents Key Features/Applications Evidence Source
3-Chloro-N,N-diethylbenzamide C₁₁H₁₄ClNO Cl (3-), N,N-diethyl Versatile scaffold for synthesis
2-Amino-5-chloro-N,3-dimethylbenzamide C₉H₁₁ClN₂O Cl (5-), NH₂ (2-), N,3-dimethyl Supplier-listed, no activity data
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-methyl, N-(hydroxy-tert-butyl) N,O-bidentate directing group
3-Chloro-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide C₁₅H₁₃ClN₂O₃ Cl (3-), hydrazone linkage Antibacterial/antifungal activity
5-Chloro-N-cyclopropyl-2-nitrobenzamide C₁₀H₉ClN₂O₃ Cl (5-), nitro (2-), cyclopropyl Research compound with CAS registry

Key Observations :

  • Chloro substituents (common in ) are associated with bioactivity and electronic modulation.
  • Amide Substitution : N,N-dimethyl groups (target and ) may enhance lipophilicity compared to N-alkyl or N-aryl analogs (e.g., ).

Physical Properties

  • Molecular Weight : The target (MW ~222.7 g/mol) is heavier than (198.65 g/mol) and (211.69 g/mol), likely due to the vinyl group.
  • Solubility : N,N-dimethyl substitution may improve organic solubility compared to hydroxylated analogs (e.g., ).

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